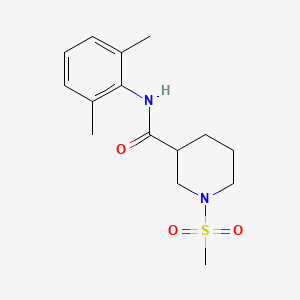![molecular formula C14H18N2O3 B6046710 {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6046710.png)
{4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol, also known as IPEPO, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain perception.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions and can be easily stored. One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the use of this compound as a building block for the synthesis of novel materials and polymers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol involves the reaction of 4-(4-hydroxyphenyl)-1,2,4-oxadiazole with 1-chloro-2-isopropoxyethane in the presence of a base. The resulting product is then reduced to obtain the final compound, this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
{4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
[4-[5-(1-propan-2-yloxyethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)18-10(3)14-15-13(16-19-14)12-6-4-11(8-17)5-7-12/h4-7,9-10,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVJHYVHAMWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C1=NC(=NO1)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)


![4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6046683.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6046698.png)

![N-{[(4-chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6046715.png)
![ethyl [2-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6046723.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B6046730.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B6046737.png)
![1-(ethylsulfonyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B6046740.png)